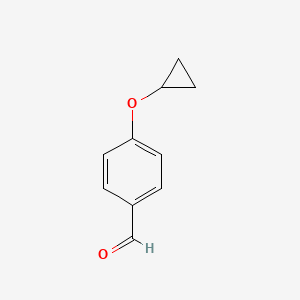
4-Cyclopropoxybenzaldehyde
Overview
Description
Molecular Structure Analysis
The InChI code for 4-Cyclopropoxybenzaldehyde is1S/C10H10O2/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,7,10H,5-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
4-Cyclopropoxybenzaldehyde is a liquid at normal temperatures . Its physical and chemical properties, such as boiling point, melting point, and solubility, are not specified in the search results.Scientific Research Applications
Synthesis and Biological Activity
A study by Banothu et al. (2015) presents the synthesis of a series of polysubstituted cyclopropane derivatives, using a one-pot tandem reaction involving aromatic aldehydes, showing significant antimicrobial and nematicidal activities. This highlights the potential use of 4-Cyclopropoxybenzaldehyde in creating compounds with biological activity (Banothu et al., 2015).
Subtype-Selective Ligands for Estrogen Receptor
Yeo et al. (2013) designed cyclopropane analogs of stilbene, derived from 4-benzyloxybenzaldehyde, showing them as subtype-selective ligands for estrogen receptors. These compounds were full agonists in estrogen receptor-mediated gene transcription assays, offering insights into the design of selective estrogen receptor modulators (Yeo et al., 2013).
Carbene Catalysis
Biswas et al. (2012) demonstrated the use of carbene catalysis for the generation of α,β-unsaturated acyl azoliums, leading to cyclopropanation reactions with sulfur ylide and alcohol. This research underlines the role of 4-Cyclopropoxybenzaldehyde in carbene-catalyzed synthesis of cyclopropanecarboxylic acid esters (Biswas et al., 2012).
Synthesis of Multi-Substituted Cyclopropanes
Liu et al. (2010) developed a process for the synthesis of cyclopropane derivatives via reactions between benzaldehyde and methylidenemalononitriles, demonstrating the potential of 4-Cyclopropoxybenzaldehyde in synthesizing structurally diverse cyclopropanes (Liu et al., 2010).
Gold-Catalyzed Cycloaddition
Rao and Chan (2014) described a method to prepare 4-(cyclohexa-1,3-dienyl)-1,3-dioxolanes using gold(I)-catalyzed cycloaddition with aldehydes, showcasing the applicability of 4-Cyclopropoxybenzaldehyde in the formation of complex molecular structures (Rao & Chan, 2014).
Safety and Hazards
The safety information available indicates that 4-Cyclopropoxybenzaldehyde has several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-cyclopropyloxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,7,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJGBZSDKXLBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40842007 | |
| Record name | 4-(Cyclopropyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40842007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915016-52-3 | |
| Record name | 4-(Cyclopropyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40842007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclopropoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


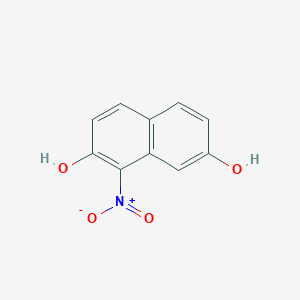
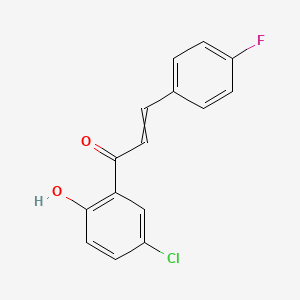
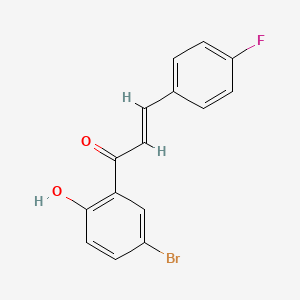
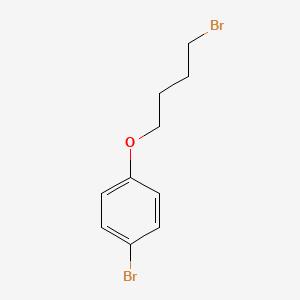
![2-Chloro-6h-benzo[c]chromen-6-one](/img/structure/B3058668.png)

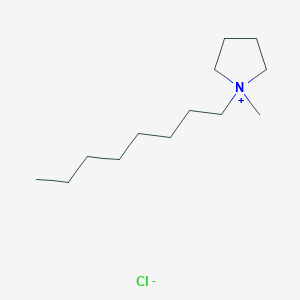
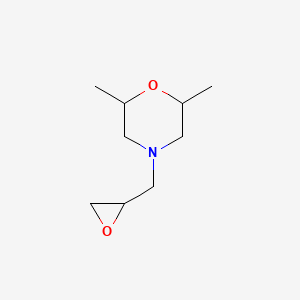
![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone](/img/structure/B3058672.png)
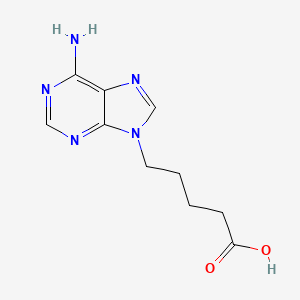
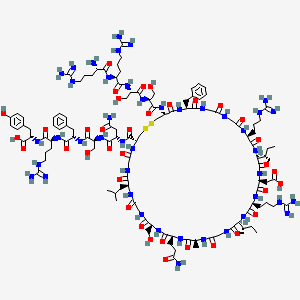
![[1,2,4]Triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B3058676.png)
